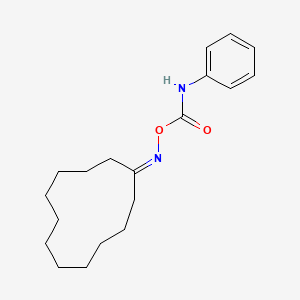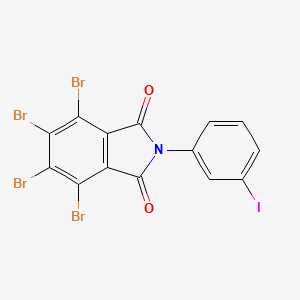![molecular formula C14H19ClN2O B5126924 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide, also known as CM156, is a small molecule drug that has shown potential in preclinical studies for the treatment of various diseases. The compound was first synthesized in 2012 by a team of researchers at the University of California, San Diego. Since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histones, which can lead to the silencing of genes. This compound has been shown to inhibit HDAC activity, leading to changes in gene expression that may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In Alzheimer's disease, it has been shown to reduce beta-amyloid plaque accumulation and improve cognitive function in animal models. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
実験室実験の利点と制限
One of the advantages of 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide in laboratory experiments is its high purity and yield, making it suitable for use in a wide range of assays. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects fully. Additionally, its potential therapeutic applications have not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to investigate its mechanism of action fully and to determine its safety and efficacy in humans.
合成法
The synthesis of 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide involves a multistep process that starts with the reaction of 4-chlorobenzaldehyde with ethyl acrylate to form an intermediate compound. The intermediate is then reacted with N,N-dimethylpropylamine to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in laboratory experiments.
科学的研究の応用
3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide has been studied extensively for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the disease's pathology. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-17(2)11-3-10-16-14(18)9-6-12-4-7-13(15)8-5-12/h4-9H,3,10-11H2,1-2H3,(H,16,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKGTBJDHMEDAH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5126846.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate](/img/structure/B5126855.png)
![(4-methyl-1-phthalazinyl){3-[(4-methyl-1-phthalazinyl)amino]phenyl}amine](/img/structure/B5126859.png)
![4-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5126866.png)
![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)


![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)

![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)

![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)
![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)